molecular formula C40H56O22 B1669759 Dactylorhin A CAS No. 256459-34-4

Dactylorhin A

Cat. No. B1669759
CAS RN: 256459-34-4
M. Wt: 888.9 g/mol
InChI Key: QUCKZYFUROTIBC-HDQVGPIMSA-N
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Description

Synthesis Analysis

The synthesis of Dactylorhin A involves several genes in the biosynthesis of phenolic acid derivatives. In a study on Bletilla striata, 14 unigenes were found to be involved in the synthesis of HBA, and 18 unigenes were involved in the synthesis of Dactylorhin A .


Molecular Structure Analysis

Dactylorhin A has a complex molecular structure with two benzene rings, multiple ester groups, and two pyran rings . Its molecular weight is 888.9 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Dactylorhin A are not detailed in the search results, it’s known that Dactylorhin A exhibits moderate inhibitory effects on NO production effects in RAW 264.7 macrophage cells .


Physical And Chemical Properties Analysis

Dactylorhin A is a solid substance with a molecular weight of 888.9 g/mol . Its IUPAC name is bis[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate .

Scientific Research Applications

Anti-Inflammatory Properties

Dactylorhin A has been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation, such as arthritis .

Antioxidant Activity

The compound has been reported to exhibit antioxidant activity . Antioxidants are crucial in protecting the body’s cells from damage caused by free radicals, which can lead to various chronic diseases.

Anticancer and Antitumor Effects

Dactylorhin A has shown promising results in anticancer and antitumor studies . This suggests that it could be used in the development of new cancer treatments.

Neuroprotective Effects

The compound has been found to have neuroprotective effects . This means it could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Aphrodisiac Properties

Dactylorhin A has been reported to boost testosterone levels, improving sexual desire and arousal . This suggests it could be used in the treatment of sexual dysfunction.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity . This means it could potentially be used in the development of new antimicrobial drugs to combat resistant strains of bacteria and other microbes.

Each of these fields represents a unique application of Dactylorhin A in scientific research. Further studies are needed to fully understand the potential of this compound in these areas .

Safety and Hazards

Dactylorhin A is considered toxic and poses a risk of serious damage to eyes. Prolonged exposure can lead to serious damage to health. There is also a possible risk of impaired fertility and harm to unborn children .

Future Directions

Due to overexploitation and a restricted habitat range, the plants producing Dactylorhin A have reached the extinction stage. Therefore, a conservation-friendly harvesting approach is needed. In vitro techniques such as micropropagation, synthetic seed generation, and hairy root technology can contribute to its conservation .

Mechanism of Action

Target of Action

Dactylorhin A is a natural compound that has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities . The primary targets of Dactylorhin A are tumor cells, inflammatory cells, and microbial cells . These cells play crucial roles in the development and progression of various diseases, including cancer, inflammation, and infections .

Mode of Action

Dactylorhin A interacts with its targets primarily by inhibiting their growth and proliferation . It has been shown to suppress the production of nitric oxide (NO) in RAW264.7 macrophage cells , suggesting that it may exert its anti-inflammatory effects by modulating the immune response .

Biochemical Pathways

It is known that dactylorhin a can disrupt mitochondrial function, inhibit key enzymes, and contribute to apoptosis and the deficiency of energy metabolism .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug and its effectiveness in the body

Result of Action

The molecular and cellular effects of Dactylorhin A’s action include the inhibition of cell growth and proliferation, modulation of the immune response, disruption of mitochondrial function, and induction of apoptosis . These effects can lead to the suppression of tumor growth, reduction of inflammation, and prevention of microbial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dactylorhin A. For instance, over-extraction and illegal trading to meet high market demand, excessive weed proliferation, overgrazing leading to destruction of plant parts, low genetic diversity and poor seed germination rate are factors that have led to a decrease in the population of Dactylorhiza hatagirea, the plant from which Dactylorhin A is derived . These factors can potentially affect the availability and potency of Dactylorhin A.

properties

IUPAC Name

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O22/c1-18(2)11-40(62-38-35(53)32(50)29(47)25(15-43)61-38,39(54)56-17-20-5-9-22(10-6-20)58-37-34(52)31(49)28(46)24(14-42)60-37)12-26(44)55-16-19-3-7-21(8-4-19)57-36-33(51)30(48)27(45)23(13-41)59-36/h3-10,18,23-25,27-38,41-43,45-53H,11-17H2,1-2H3/t23-,24-,25-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCKZYFUROTIBC-HDQVGPIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346255
Record name Dactylorhin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

888.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dactylorhin A

CAS RN

256459-34-4
Record name Dactylorhin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is Dactylorhin A and where is it found?

A1: Dactylorhin A is a glucosyloxybenzyl 2-isobutylmalate primarily isolated from the tubers of various orchid species, including Bletilla striata [, , , , , ], Gymnadenia conopsea [, , , ], Coeloglossum viride var. bracteatum [, , ], and Dactylorhiza hatagirea [, , ]. It belongs to a group of compounds known for their potential medicinal properties.

Q2: What is the chemical structure of Dactylorhin A?

A2: Dactylorhin A is a benzyl ester glucoside. While its exact structure is not explicitly provided in these abstracts, several papers mention it alongside compounds like militarine and loroglossin, which are also glucosyloxybenzyl 2-isobutylmalates [, , ]. This suggests that Dactylorhin A shares a similar core structure with variations in the attached functional groups.

Q3: Can you elaborate on the biosynthesis of Dactylorhin A?

A3: While a detailed biosynthetic pathway for Dactylorhin A is not fully elucidated in the provided research, a study on Bletilla striata identified several genes potentially involved in its synthesis []. These genes are primarily associated with phenylpropane biosynthesis, starch and sucrose metabolism, cyanoamino acid metabolism, gluconeogenesis and glycolysis, and phenylalanine metabolism. This suggests a complex biosynthetic route involving various metabolic pathways.

Q4: What are the reported biological activities of Dactylorhin A?

A4: Research on the biological activity of Dactylorhin A is still emerging. One study highlighted its moderate inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophage cells [], suggesting potential anti-inflammatory properties. Another study mentioned its potential in Alzheimer's disease treatment [], but specifics were not provided in the abstract. Further research is needed to fully understand its mechanisms of action and therapeutic potential.

Q5: How does the content of Dactylorhin A vary in different species and environments?

A5: The content of Dactylorhin A varies significantly among different species and even within the same species grown in different environments [, , ]. For instance, studies have shown that the content of Dactylorhin A in Bletilla striata differs between wild and cultivated varieties []. Similarly, the concentration of Dactylorhin A in Gymnadenia conopsea was found to be influenced by geographical origin []. These variations highlight the importance of considering both genetic and environmental factors when studying the production and accumulation of Dactylorhin A.

Q6: Are there established methods for the extraction and quantification of Dactylorhin A?

A6: Yes, several analytical techniques have been developed for the extraction, isolation, and quantification of Dactylorhin A from plant material. These methods primarily involve various chromatographic techniques such as:

  • High-Performance Liquid Chromatography (HPLC) [, , , , , , , ]: This technique is widely used for the separation and quantification of Dactylorhin A in various plant extracts.
  • Ultra Performance Liquid Chromatography (UPLC) [, ]: UPLC offers improved resolution and sensitivity compared to traditional HPLC, allowing for more precise quantification of Dactylorhin A.
  • Elution-Extrusion Counter-Current Chromatography (EECCC) []: EECCC provides an efficient method for separating and purifying large quantities of Dactylorhin A and other high-polarity compounds from plant extracts.

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